Cas no 1008-29-3 (4-methyl-5-phenyl-1,3-oxazole)

4-methyl-5-phenyl-1,3-oxazole structure
4-methyl-5-phenyl-1,3-oxazole structure
商品名:4-methyl-5-phenyl-1,3-oxazole
CAS番号:1008-29-3
MF:C10H9NO
メガワット:159.18456
CID:1126647
PubChem ID:594392

4-methyl-5-phenyl-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • 4-methyl-5-phenyl-1,3-oxazole
    • SureCN343219
    • Oxazole, 4-methyl-5-phenyl-
    • 4-Methyl-5-phenyloxazole
    • AC1LC4VT
    • CTK8G4188
    • 4-methyl-5-phenyl-oxazole
    • 4-Methyl-5-phenyl-oxazol
    • 4-Methyl-5-phenyloxazol
    • DB-381345
    • SCHEMBL343219
    • DTXSID70344089
    • 4-Methyl-5-phenyl-1,3-oxazole #
    • 1008-29-3
    • インチ: InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChIKey: AZNMFVGFAFVVDA-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C2=CC=CC=C2)OC=N1

計算された属性

  • せいみつぶんしりょう: 159.06847
  • どういたいしつりょう: 159.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 26.03

4-methyl-5-phenyl-1,3-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM483954-1g
4-Methyl-5-phenyloxazole
1008-29-3 97%
1g
$652 2023-02-19
Ambeed
A793439-1g
4-Methyl-5-phenyloxazole
1008-29-3 97%
1g
$1490.0 2024-04-26

4-methyl-5-phenyl-1,3-oxazole 関連文献

4-methyl-5-phenyl-1,3-oxazoleに関する追加情報

Comprehensive Overview of 4-Methyl-5-Phenyl-1,3-Oxazole (CAS No. 1008-29-3): Properties, Applications, and Industry Insights

The chemical compound 4-methyl-5-phenyl-1,3-oxazole (CAS No. 1008-29-3) is a heterocyclic organic molecule featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position. This structure grants it unique physicochemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Its systematic name, 4-methyl-5-phenyl-1,3-oxazole, is often abbreviated in research literature, but its CAS registry number (1008-29-3) remains critical for unambiguous identification in global databases.

In recent years, the demand for functionalized oxazole derivatives has surged due to their role in drug discovery, particularly in kinase inhibitors and antimicrobial agents. Searches for "oxazole-based pharmaceuticals" or "CAS 1008-29-3 supplier" reflect growing industrial interest. The compound’s molecular formula C10H9NO and molecular weight 159.19 g/mol are frequently queried by researchers optimizing synthetic routes. Its melting point (reported between 60–65°C) and solubility in organic solvents (e.g., ethanol, DMSO) are key parameters for laboratory applications.

The synthesis of 4-methyl-5-phenyl-1,3-oxazole typically involves cyclocondensation reactions, such as the Robinson-Gabriel synthesis or modifications using α-haloketones. Innovations in green chemistry have spurred interest in catalytic methods, aligning with trends like "sustainable heterocycle synthesis." Patent analyses reveal its utility in OLED materials, where its electron-transport properties enhance device efficiency—a hotspot given the rise of flexible displays.

Beyond electronics, this oxazole derivative is explored in flavor and fragrance formulations due to its mild, woody odor profile. Queries like "4-methyl-5-phenyl-1,3-oxazole uses in perfumery" underscore niche applications. Regulatory compliance (e.g., REACH, FDA GRAS status) is another frequent search topic, though current data classifies it as non-hazardous under standard handling.

Analytical characterization of CAS 1008-29-3 relies on techniques like NMR spectroscopy (distinct H-NMR peaks at δ 2.4 for methyl and 7.3–7.5 for phenyl protons) and HPLC purity assays. Suppliers often highlight "≥98% purity" to meet pharmaceutical-grade standards. Storage recommendations (2–8°C under inert atmosphere) are critical for stability, a detail emphasized in technical datasheets.

Emerging research links 1,3-oxazole scaffolds to anticancer activity, fueling studies on structural analogs. Keywords like "oxazole mechanism of action" or "1008-29-3 bioactivity" trend in academic circles. Meanwhile, the compound’s role in covalent organic frameworks (COFs) attracts materials scientists investigating porous polymers for gas storage—a convergence of chemistry and energy solutions.

In summary, 4-methyl-5-phenyl-1,3-oxazole (CAS No. 1008-29-3) exemplifies the versatility of nitrogen-oxygen heterocycles. From drug design to advanced materials, its applications resonate with contemporary scientific priorities. As synthetic methodologies evolve, this compound will likely remain a staple in interdisciplinary innovation.

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